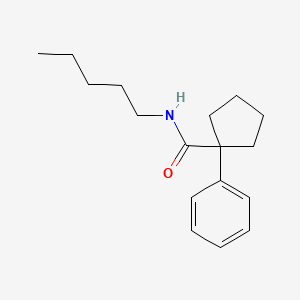
N-(2-(1H-indol-3-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as INDA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. INDA is a small molecule that has been synthesized using various methods and has been shown to have a unique mechanism of action that affects various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Antiallergic Agents
Research on related compounds, such as N-(pyridin-4-yl)-(indol-3-yl)alkylamides, has shown promising results in the development of novel antiallergic compounds. These compounds, including N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, have been found significantly potent in antiallergic activity assays, demonstrating their potential as therapeutic agents in allergy treatment. This indicates the relevance of similar structures in synthesizing compounds with antiallergic properties (Menciu et al., 1999).
Antimicrobial and Anticancer Applications
Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, derivatives of pyrimidinones and oxazinones fused with thiophene rings have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This highlights the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Antitumor Agents
Research into dual inhibitors targeting thymidylate synthase and dihydrofolate reductase has resulted in compounds that offer potential as antitumor agents. The design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, for example, have led to the discovery of compounds with significant inhibitory activities against human tumor cells in culture. These findings suggest the compound's framework could be beneficial in cancer therapy (Gangjee et al., 2009).
Crystal Structure Analysis
The study of crystal structures of related acetamide derivatives has provided insight into the molecular conformations and interactions, which is crucial for understanding the bioactivity and designing new compounds with enhanced efficacy. For example, the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate has revealed a folded conformation stabilized by intramolecular hydrogen bonding (Subasri et al., 2016).
Antioxidant Activity
Indole derivatives, such as those synthesized by condensation reactions involving 1H-indole carbaldehyde oxime, have been explored for their antioxidant activity. These studies have identified compounds exhibiting significant antioxidant properties, indicating the potential of this compound analogs in developing antioxidant agents (Gopi & Dhanaraju, 2020).
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-8-17(23)21(11-20-12)10-16(22)18-7-6-13-9-19-15-5-3-2-4-14(13)15/h2-5,8-9,11,19H,6-7,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXESXYIQSGKTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

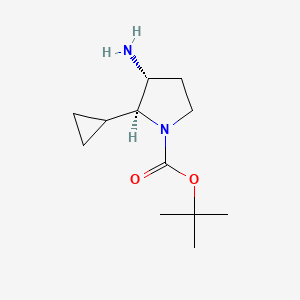


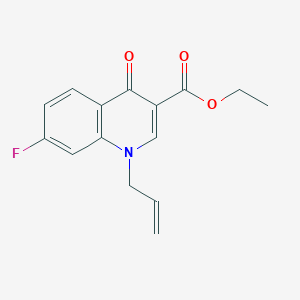
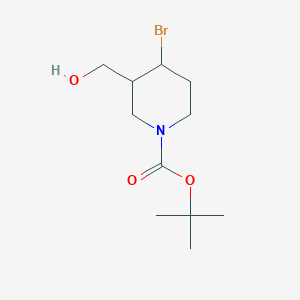
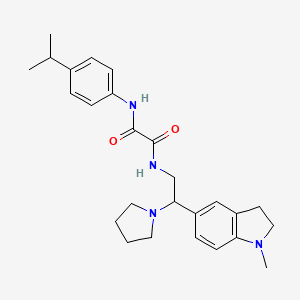
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2825294.png)
![5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2825295.png)
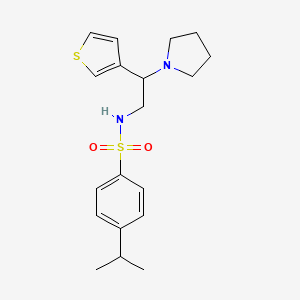

![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)
phenyl]methyl})amine](/img/structure/B2825303.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2825304.png)
